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An In-Depth Technical Guide to the NMR Spectra of Tris(4-methoxy-3,5-
dimethylphenyl)phosphine

Introduction
Tris(4-methoxy-3,5-dimethylphenyl)phosphine is a bulky, electron-rich triarylphosphine

ligand extensively utilized in organic synthesis and organometallic chemistry. Its unique steric

and electronic properties make it a highly effective ligand for various cross-coupling reactions,

including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The empirical

formula of this compound is C₂₇H₃₃O₃P, and it possesses a molecular weight of 436.52 g/mol .

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation and purity assessment of organophosphorus compounds like this phosphine.[1][2]

[3] A comprehensive analysis of its ¹H, ¹³C, and ³¹P NMR spectra provides unambiguous

confirmation of its molecular structure. This guide offers a detailed examination of the NMR

spectral features of Tris(4-methoxy-3,5-dimethylphenyl)phosphine, providing insights for

researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Symmetry Analysis
The structure of Tris(4-methoxy-3,5-dimethylphenyl)phosphine is characterized by a central

phosphorus atom bonded to three identical 4-methoxy-3,5-dimethylphenyl rings. This high

degree of symmetry (a C₃ rotational axis through the phosphorus atom) is a critical factor in
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interpreting its NMR spectra, as it results in chemical equivalence for many of the protons and

carbons, simplifying the resulting spectra.

The X-ray crystal structure reveals that the methoxy groups are oriented perpendicular to the

phenyl rings, folding towards the phosphorus lone pair, which contributes to the ligand's distinct

steric profile.[4]

Caption: Molecular Structure of Tris(4-methoxy-3,5-dimethylphenyl)phosphine.

¹H NMR Spectral Analysis
The ¹H NMR spectrum is simplified due to the molecule's symmetry. All three phenyl rings are

magnetically equivalent, as are the corresponding substituent groups on each ring.

Aromatic Protons (Ar-H): The two protons on each aromatic ring (at positions 2 and 6) are

chemically equivalent. They appear as a single signal, and due to coupling with the

phosphorus atom, this signal is expected to be a doublet.

Methoxy Protons (-OCH₃): The three methoxy groups are equivalent, giving rise to a sharp

singlet. The integration of this peak corresponds to 9 protons.

Methyl Protons (Ar-CH₃): The six methyl groups attached to the aromatic rings are

equivalent. They produce a single, intense singlet corresponding to 18 protons.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~6.9 d 6H Ar-H ~4.0 (⁴JPH)

~3.7 s 9H -OCH₃ N/A

~2.2 s 18H Ar-CH₃ N/A

Note: Exact

chemical shifts

can vary slightly

based on the

solvent and

concentration.

¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum also reflects the molecular symmetry. The signals for

the aromatic carbons exhibit coupling to the ³¹P nucleus, which is invaluable for definitive

assignment.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons, each

showing a characteristic phosphorus-carbon coupling constant (JPC).

C1 (ipso-carbon): The carbon directly bonded to phosphorus (C-P) typically appears as a

doublet with a large ¹JPC coupling constant.

C2/C6 (ortho-carbons): The two carbons adjacent to the ipso-carbon are equivalent and

appear as a doublet with a ²JPC coupling.

C3/C5 (meta-carbons): The two carbons bearing the methyl groups are equivalent,

showing a ³JPC coupling.

C4 (para-carbon): The carbon bonded to the methoxy group appears as a doublet with a

⁴JPC coupling.

Methoxy Carbon (-OCH₃): A single resonance for the three equivalent methoxy carbons.
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Methyl Carbon (Ar-CH₃): A single resonance for the six equivalent methyl carbons.

Chemical Shift (δ) ppm Assignment
Coupling Constant (JPC)
Hz

~159 C4 (Ar-O) ~6.0

~138 C1 (Ar-P) ~12.0

~132 C3/C5 (Ar-CH₃) ~5.0

~130 C2/C6 (Ar-H) ~15.0

~60 -OCH₃ N/A

~21 Ar-CH₃ N/A

Note: Data is synthesized from

typical values for similar

phosphine ligands. Exact

values may vary.

³¹P NMR Spectral Analysis
³¹P NMR is a highly sensitive and direct method for analyzing organophosphorus compounds.

[1][2]

Chemical Shift (δ): For Tris(4-methoxy-3,5-dimethylphenyl)phosphine, the ³¹P NMR

spectrum exhibits a single sharp resonance. The chemical shift is characteristic of a

triarylphosphine.

Oxidation State: The chemical shift is highly indicative of the phosphorus atom's oxidation

state and coordination environment. For instance, upon oxidation to the corresponding

phosphine oxide, the ³¹P signal would shift significantly downfield (to a higher ppm value).

The ³¹P chemical shift for the related tris(4-methoxyphenyl)phosphine oxide is found in the

range of 29-30 ppm.[5][6]
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Nucleus Chemical Shift (δ) ppm

³¹P ~ -10 to -15

Note: The chemical shift is relative to 85%

H₃PO₄ as an external standard.

Experimental Protocol for NMR Analysis
A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.
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Sample Preparation

Data Acquisition

Data Processing

1. Weigh Sample
(5-10 mg for ¹H, 20-30 mg for ¹³C)

2. Select Solvent
(e.g., 0.6-0.7 mL CDCl₃)

3. Dissolve & Transfer
(Vortex until fully dissolved,
transfer to 5 mm NMR tube)

4. Spectrometer Setup
(Tune and match probe,
lock on deuterium signal)

5. Shimming
(Optimize magnetic field homogeneity)

6. Run Spectra
(Acquire ¹H, ¹³C, and ³¹P spectra

using standard parameters)

7. Fourier Transform
& Phase Correction

8. Baseline Correction
& Integration

9. Referencing
(Calibrate to residual solvent peak

or TMS)

Click to download full resolution via product page

Caption: Standardized workflow for NMR spectral acquisition.
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Step-by-Step Methodology
Sample Preparation:

Accurately weigh 5-10 mg of Tris(4-methoxy-3,5-dimethylphenyl)phosphine for ¹H

NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃). Common residual solvent peaks for CDCl₃ are ~7.26 ppm in ¹H NMR and ~77.16

ppm in ¹³C NMR.[7][8]

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Transfer the solution to a 5 mm NMR tube.

Instrumental Setup (Example: 400 MHz Spectrometer):

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Tune and match the probe for the relevant nuclei (¹H, ¹³C, ³¹P).

Perform automated or manual shimming to optimize the magnetic field homogeneity.

Data Acquisition:

¹H Spectrum: Acquire with a sufficient number of scans (e.g., 8-16) and a relaxation delay

of 1-2 seconds.

¹³C Spectrum: Acquire using proton decoupling. A greater number of scans (e.g., 128-

1024) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the

lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

³¹P Spectrum: Acquire with or without proton decoupling. This nucleus is highly sensitive,

and a spectrum can often be obtained with a moderate number of scans (e.g., 32-64).

Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decay (FID).

Calibrate the chemical shift scale. For ¹H and ¹³C spectra in CDCl₃, reference the residual

CHCl₃ peak (δ 7.26 ppm) or the CDCl₃ carbon peak (δ 77.16 ppm).[7][8] For ³¹P spectra,

an external standard of 85% H₃PO₄ (δ 0.0 ppm) is used.

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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